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Compound of Interest

Compound Name: (6-Bromopyrazin-2-yl)methanol

Cat. No.: B573032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Bromopyrazin-2-yl)methanol, a key intermediate in various synthetic applications, particularly

in the development of novel pharmaceutical compounds. This document outlines the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details

the experimental protocols for their acquisition, and presents logical workflows for

spectroscopic analysis. While specific experimental data from a single, unified source is not

publicly available, this guide consolidates predicted and typical spectroscopic characteristics

based on the compound's structure and data from analogous compounds.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for (6-Bromopyrazin-2-
yl)methanol. This data is crucial for the structural elucidation and purity assessment of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the pyrazine ring, the methylene protons of the methanol group, and the

hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen

atoms and the bromine atom.
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Pyrazine H (position

3)
8.5 - 8.7 Singlet (s) N/A

Pyrazine H (position

5)
8.6 - 8.8 Singlet (s) N/A

Methylene (-CH₂OH) 4.7 - 4.9
Singlet (s) or Doublet

(d)
If coupled to OH

Hydroxyl (-OH)
Variable (e.g., 2.0 -

4.0)
Singlet (s, broad) N/A

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the four distinct

carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon attached to

the bromine atom will be significantly influenced by its electronegativity.

Carbon Expected Chemical Shift (δ, ppm)

Pyrazine C-Br 140 - 145

Pyrazine C-CH₂OH 155 - 160

Pyrazine C-H (adjacent to N) 145 - 150

Pyrazine C-H (adjacent to C-Br) 142 - 147

Methylene (-CH₂OH) 60 - 65

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=N Stretch (pyrazine ring) 1550 - 1600 Medium

C=C Stretch (pyrazine ring) 1400 - 1500 Medium

C-O Stretch (primary alcohol) 1000 - 1050 Strong

C-Br Stretch 500 - 600 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Parameter Expected Value (m/z) Notes

Molecular Ion [M]⁺ 188 & 190

Due to the presence of

bromine isotopes (⁷⁹Br and

⁸¹Br) in an approximate 1:1

ratio.

[M+H]⁺ 189 & 191
Commonly observed in soft

ionization techniques like ESI.

Major Fragments 109, 81

Loss of Br (m/z 79/81) and

subsequent fragmentation of

the pyrazinylmethanol cation.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
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NMR Spectroscopy
A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of (6-Bromopyrazin-2-yl)methanol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Set the spectral width to encompass the full range of expected carbon chemical shifts

(e.g., 0-180 ppm).

Infrared (IR) Spectroscopy
A standard method for obtaining the IR spectrum of a solid aromatic compound is the KBr pellet

technique:

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b573032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Grind a small amount (1-2 mg) of (6-Bromopyrazin-2-yl)methanol with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder to subtract from the sample

spectrum.

Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum of a heterocyclic compound is as follows:

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,

this can be done via a direct insertion probe or by dissolving it in a suitable solvent (e.g.,

methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

hard ionization method that provides detailed fragmentation patterns. ESI is a soft ionization

technique that typically yields the protonated molecular ion [M+H]⁺ with minimal

fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular

weight of the compound (e.g., m/z 50-300).

Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to

confirm the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be

observed.

Visualization of Workflows
Spectroscopic Analysis Workflow
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The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of (6-Bromopyrazin-2-yl)methanol.
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Caption: Workflow for Spectroscopic Characterization.

Structural Relationship of Spectroscopic Data
This diagram illustrates how the different spectroscopic techniques probe specific aspects of

the molecular structure of (6-Bromopyrazin-2-yl)methanol.
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yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573032#spectroscopic-data-for-6-bromopyrazin-2-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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